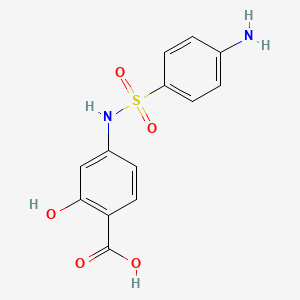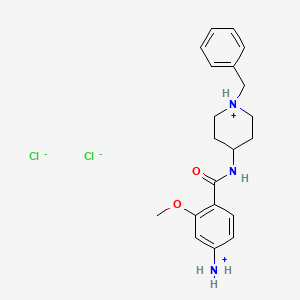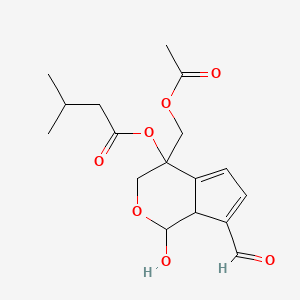![molecular formula C11H10F3N3 B13756121 [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol and a base like sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate the mechanisms of action of various enzymes and proteins.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its chemical stability and biological activity.
Wirkmechanismus
The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
Quinoline derivatives: These compounds have a similar quinoline core structure but may lack the trifluoromethyl group or have different substituents.
Hydrazine derivatives: These compounds contain the hydrazine functional group but may have different core structures or substituents.
The uniqueness of this compound lies in its combination of the quinoline core, trifluoromethyl group, and hydrazine functional group, which together contribute to its distinctive chemical and biological properties .
Eigenschaften
Molekularformel |
C11H10F3N3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
GJQSZMGVZJSGML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
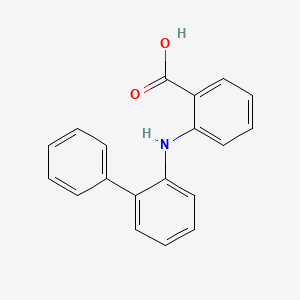
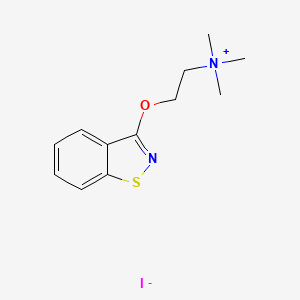
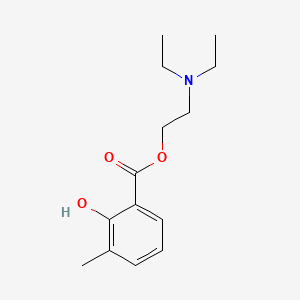
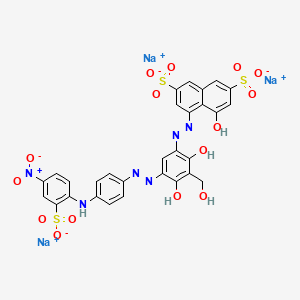
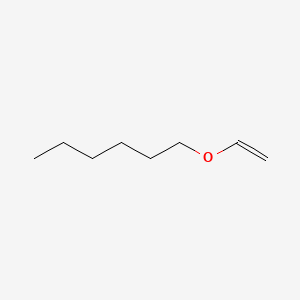
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
